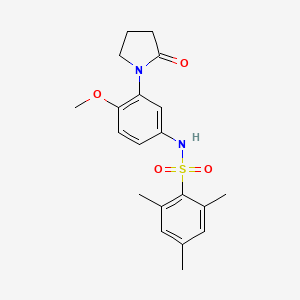

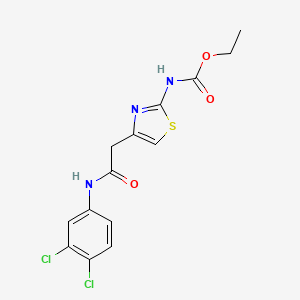

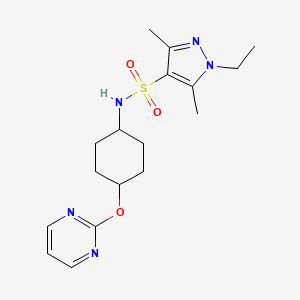

![molecular formula C11H12N4O B2547802 2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide CAS No. 303153-02-8](/img/structure/B2547802.png)

2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide is a compound that is structurally related to various cyanoacetamide and butenamide derivatives. These compounds are often studied for their potential pharmaceutical applications and chemical properties. The compound of interest is not directly mentioned in the provided papers, but its structural relatives are discussed in various contexts, such as prodrugs for anti-inflammatory agents and building blocks for complex heterocyclic systems.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cycloaddition, ring-opening, and cyclization reactions. For instance, the synthesis of a prodrug for an antiarthritic agent involved cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative, followed by hydrolysis . Another synthesis approach for diamino-butanenitriles and amino-butenenitriles from aziridines involved regiospecific ring opening of aziridinium salts . These methods highlight the versatility of cyano and amino functional groups in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide is characterized by the presence of cyano and amino groups attached to a butenamide backbone. The presence of these functional groups allows for a variety of interactions and bonding patterns, as seen in the crystal structure analysis of a related compound, which revealed interesting hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the cyano and amino groups. For example, cyanoacetamides can be cyclized into pyrido[1,2-a]pyrimidin-2-ones under acidic conditions . Additionally, the transformation of amidinium salts into cyanoacetamide derivatives and their subsequent cyclization to pyridine derivatives has been reported . These reactions demonstrate the potential of cyano and amino groups to participate in the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano and amino derivatives are influenced by their functional groups. The cyano group is a strong electron-withdrawing group, which can affect the molecule's reactivity and interaction with other molecules. The amino group can participate in hydrogen bonding, which can influence solubility and crystal formation, as seen in the hydrogen bonding analysis of a related compound . These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Chemical Synthesis and Reactions

Studies have explored the chemical reactions and synthesis of related compounds, shedding light on the methodologies that could potentially apply to 2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide. For instance, the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate demonstrates the formation of 2-butenamides, revealing insights into the synthesis processes that might be relevant (Sato et al., 1987). Additionally, the study on the synthesis of chiral butenolides using amino-thiocarbamate-catalyzed asymmetric bromolactonization points to innovative approaches in creating structurally complex and functionally diverse chemical entities (Tan et al., 2014).

Mechanofluorochromic Properties

Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives highlights the potential of these compounds in developing new materials with unique optical properties. This research indicates that the structural modifications can significantly affect their luminescence and mechanical responsiveness, suggesting possible applications in sensing, imaging, or as materials with smart properties (Song et al., 2015).

Anticancer Activity

The exploration of novel compounds for anticancer activity is a significant area of research. For example, the study on the anticancer activity of novel indenopyridine derivatives showcases the potential therapeutic applications of similar compounds. This research discovered compounds with a higher potency than Doxorubicin, a well-known chemotherapy drug, indicating the promise of similar structures in cancer treatment (Ghorab & Al-Said, 2012).

Hypergolic Materials

The development of hypergolic ionic liquids using pyridinium salts, including those with cyanoborohydride and dicyanamide anions, for use with oxidizers showcases an application in rocket propellants and pyrotechnics. Such studies contribute to the design of safer, more efficient hypergolic fuels (Bhosale & Kulkarni, 2016).

properties

IUPAC Name |

(Z)-2-cyano-3-(pyridin-4-ylmethylamino)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8(10(6-12)11(13)16)15-7-9-2-4-14-5-3-9/h2-5,15H,7H2,1H3,(H2,13,16)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNQDEJPNOBXCK-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)NCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)N)/NCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

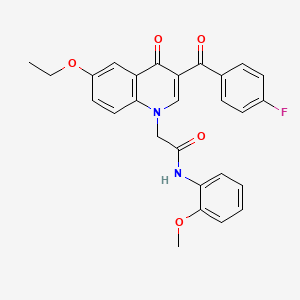

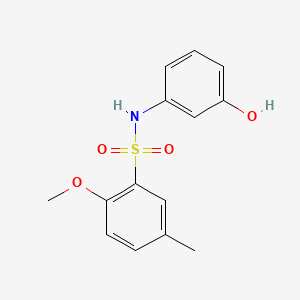

![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)

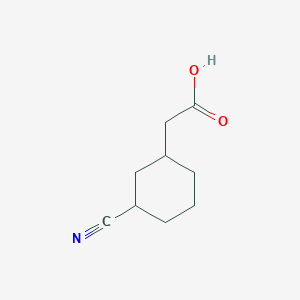

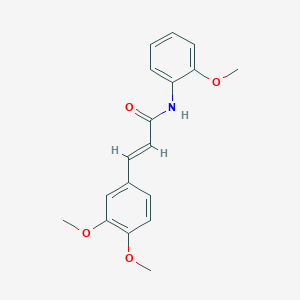

![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)

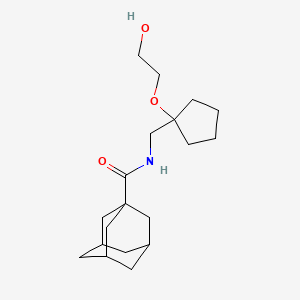

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

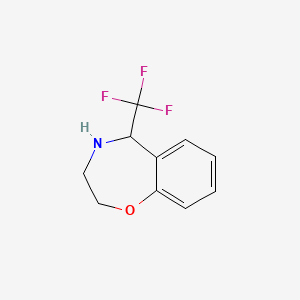

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)